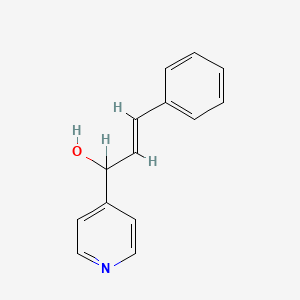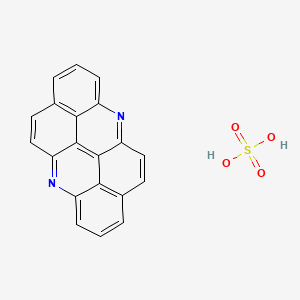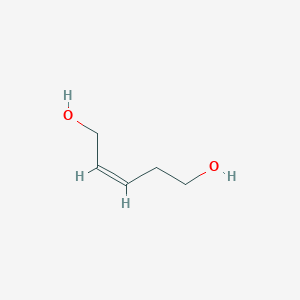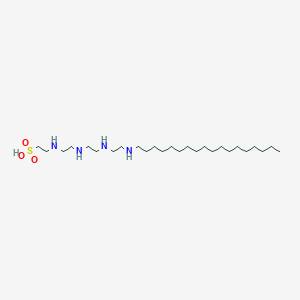
3,6,9,12-Tetraazatriacontane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12-Tetraazatriacontane-1-sulfonic acid is a complex organic compound characterized by the presence of multiple nitrogen atoms and a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraazatriacontane-1-sulfonic acid typically involves the reaction of long-chain amines with sulfonating agents. One common method is the sulfonation of a long-chain tetraamine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12-Tetraazatriacontane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The nitrogen atoms in the compound can participate in reduction reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group under mild conditions.
Major Products Formed
Oxidation: Sulfonates and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
3,6,9,12-Tetraazatriacontane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biomolecule modifier.
Medicine: Explored for its therapeutic properties, particularly in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,6,9,12-Tetraazatriacontane-1-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, altering their function. The nitrogen atoms can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 1-nonanesulfonate
- Sodium 1-octanesulfonate
- 1,3,6,8-Pyrenesulfonic acid tetrasodium salt
Uniqueness
3,6,9,12-Tetraazatriacontane-1-sulfonic acid is unique due to its long-chain structure and multiple nitrogen atoms, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biomolecules or other complex systems.
Propiedades
Número CAS |
29401-55-6 |
|---|---|
Fórmula molecular |
C26H58N4O3S |
Peso molecular |
506.8 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(octadecylamino)ethylamino]ethylamino]ethylamino]ethanesulfonic acid |
InChI |
InChI=1S/C26H58N4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-19-20-28-21-22-29-23-24-30-25-26-34(31,32)33/h27-30H,2-26H2,1H3,(H,31,32,33) |
Clave InChI |
ZBLNQBZJQTZQRN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNCCNCCNCCNCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate](/img/structure/B14692453.png)

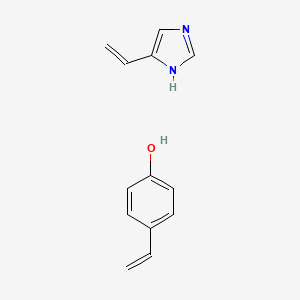
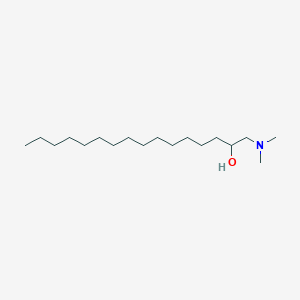

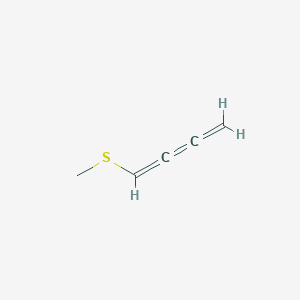
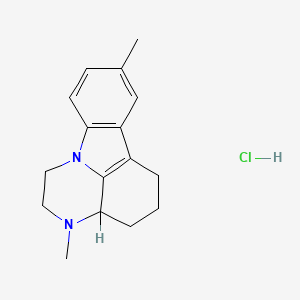
![Benzene, [(butylseleno)methyl]-](/img/structure/B14692488.png)
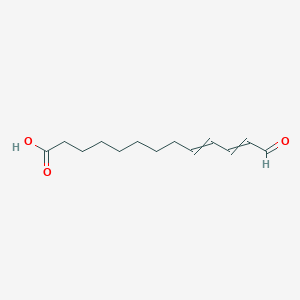
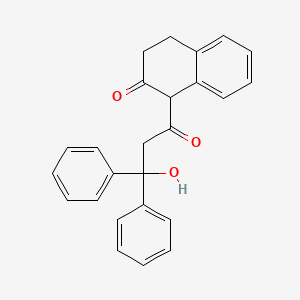
![5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14692513.png)
